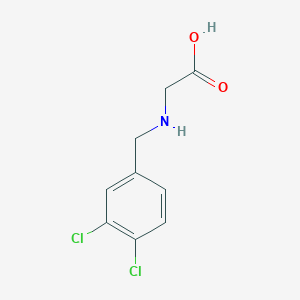

(3,4-Dichloro-benzylamino)-acetic acid

Description

Properties

IUPAC Name |

2-[(3,4-dichlorophenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-7-2-1-6(3-8(7)11)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBIZGJYFBBRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70330068 | |

| Record name | (3,4-Dichloro-benzylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261959-65-3 | |

| Record name | (3,4-Dichloro-benzylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of Phenoxyacetic Acid Intermediate

- Mono chloroacetic acid is added to a sodium hydroxide solution and stirred for 15–20 minutes.

- Phenol is then added, and the pH is adjusted to 11 using sodium bicarbonate.

- The mixture is heated at 100°C for 40 minutes.

- After cooling in an ice-water bath, hydrochloric acid is added to adjust the pH to 4.

- The resulting solid is washed and dried to yield phenoxyacetic acid with approximately 96% purity.

Step 2: Chlorination to Obtain Dichlorophenoxyacetic Acid

- Phenoxyacetic acid is dissolved in a mixture of acetic acid and water.

- Iron phthalocyanine (FePC) catalyst is added at 0.1 mol% relative to phenoxyacetic acid.

- Chlorine gas is introduced to the reaction mixture at 75°C for 35–50 minutes, facilitating chlorination.

- The reaction is cooled to 18°C, and the solid product is filtered and dried at 60°C.

- The final product, 2,4-dichlorophenoxyacetic acid, is obtained with high purity (~99.7%) and yield (~98%).

This method is noted for its simplicity, high yield, and environmentally friendly process, making it suitable for industrial applications.

Adaptation to (3,4-Dichloro-benzylamino)-acetic Acid

While the exact preparation of this compound is less frequently reported, the following approach can be inferred based on analogous synthetic logic and available data:

Step 1: Formation of 3,4-Dichlorobenzylamine

Starting from 3,4-dichlorobenzyl chloride, nucleophilic substitution with ammonia or an amine source yields 3,4-dichlorobenzylamine.

Step 2: Coupling with Acetic Acid Derivative

The 3,4-dichlorobenzylamine is then reacted with a suitable acetic acid derivative, such as chloroacetic acid or its esters, under basic or acidic conditions to form this compound.

Step 3: Purification

The crude product is purified by recrystallization or chromatographic methods to achieve high purity.

Stock Solution Preparation Data

For laboratory use, this compound stock solutions are prepared with precise molarity and volume calculations. The following table illustrates preparation volumes for different masses and molarities:

| Mass of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 4.272 mL | 21.3602 mL | 42.7204 mL |

| 5 mM Solution | 0.8544 mL | 4.272 mL | 8.5441 mL |

| 10 mM Solution | 0.4272 mL | 2.136 mL | 4.272 mL |

These volumes are calculated based on the molecular weight and desired concentration, ensuring accurate dosing for experimental applications.

Formulation Notes for In Vivo Applications

- The compound is first dissolved in DMSO to create a master stock solution.

- Sequential addition of co-solvents such as PEG300, Tween 80, and distilled water is performed, ensuring clarity at each step before proceeding.

- Physical methods like vortexing, ultrasound, or gentle heating can aid dissolution.

- Alternative formulations may use corn oil as a solvent for in vivo studies.

Research Findings and Considerations

- The chlorination step in analogous compounds is critical and requires controlled temperature and chlorine dosing to avoid over-chlorination or formation of impurities.

- Catalysts such as iron phthalocyanine enhance chlorination efficiency and selectivity.

- Reaction parameters such as pH, temperature, and solvent composition significantly influence yield and purity.

- Industrial-scale synthesis benefits from aqueous acetic acid media due to cost-effectiveness and environmental considerations.

Summary Table of Preparation Parameters for Analogous Chlorinated Phenoxyacetic Acid

| Parameter | Condition/Value | Notes |

|---|---|---|

| Mono chloroacetic acid to NaOH to phenol ratio | 1 : 0.1 : 0.8 (mass ratio) | For phenoxyacetic acid synthesis |

| pH during etherification | ~11 | Adjusted with sodium bicarbonate |

| Heating temperature | 100°C | Duration: 40 minutes |

| pH after reaction | ~4 | Adjusted with hydrochloric acid |

| Chlorination temperature | 75°C | Duration: 35–50 minutes |

| Catalyst | Iron phthalocyanine (0.1 mol%) | Enhances chlorination |

| Solvent system | Acetic acid : Water = 4 : 1 (mass ratio) | For chlorination step |

| Product purity | ~98.5–99.7% | High purity achieved |

| Yield | ~98% | High yield process |

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichloro-benzylamino)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (3,4-Dichloro-benzylamino)-acetic acid serves as an intermediate for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for synthesizing derivatives with enhanced properties.

Research has highlighted several biological activities of this compound:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These results indicate its potential as a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : In animal models, this compound has demonstrated significant anti-inflammatory activity. For instance:

| Treatment Group | Inhibition Percentage (%) |

|---|---|

| Control (Saline) | 0% |

| Indomethacin | 76.36% |

| This compound | 81.14% |

This suggests mechanisms involving the inhibition of COX-2 and TNF-α expression.

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties:

- Anticancer Activity : Research indicates that derivatives of this compound may inhibit specific cancer cell lines more effectively than traditional chemotherapeutics. For example:

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Original | 256 | Moderate |

| C3-005 | 8 | High |

This illustrates the effectiveness of modified derivatives compared to the original compound.

- Mechanism of Action : The biological effects are thought to arise from interactions with molecular targets such as enzymes or receptors involved in cell signaling pathways. For instance, it may inhibit enzymes critical for bacterial cell wall biosynthesis .

Inhibition of MurB Enzyme

A study focused on MurB enzyme inhibitors demonstrated that derivatives of this compound could effectively bind to the catalytic pocket of MurB, showcasing potential as new antibiotics.

Anticancer Activity

In another investigation involving various cancer cell lines, modifications to the benzyl group significantly affected cytotoxicity and selectivity towards cancer cells compared to normal cells. This highlights the importance of structural variations in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of (3,4-Dichloro-benzylamino)-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Structural Analogues and Isomers

Table 1: Key Structural Analogues and Their Properties

Key Differences in Physicochemical Properties

Substitution Pattern :

- The 3,4-dichloro substitution in the target compound creates a steric and electronic environment distinct from the 2,4-dichloro isomer. This difference influences dipole moments, acidity of the acetic acid group, and binding affinity in coordination complexes .

- The methyl ester derivative (CAS 1218475-73-0) replaces the -COOH group with -COOCH₃, reducing polarity and enhancing membrane permeability, making it suitable for prodrug applications .

Functional Groups: The dimethylamino variant (CAS 1390653-98-1) introduces a tertiary amine, increasing basicity and forming stable hydrochloride salts for aqueous solubility . In contrast, the primary amine in this compound may enhance chelation with metal ions like U(VI) or Cu(II), as seen in analogous systems .

Solubility and Stability :

- The free acid form (CAS 261959-65-3) is soluble in DMSO but may aggregate in aqueous solutions, whereas the ester (CAS 1218475-73-0) and hydrochloride salt (CAS 1390653-98-1) derivatives exhibit improved solubility in organic and aqueous media, respectively .

Biological Activity

(3,4-Dichloro-benzylamino)-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies based on recent research findings.

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzylamine with chloroacetic acid under basic conditions. The reaction can be performed in various solvents, with sodium hydroxide or potassium carbonate often used as bases to facilitate nucleophilic substitution reactions. The compound has a molecular formula of C₉H₈Cl₂N₁O₂ and a molecular weight of approximately 233.08 g/mol.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound against various pathogens. It has shown promising results against Streptococcus pneumoniae, where derivatives of this compound demonstrated significant improvements in minimum inhibitory concentration (MIC) values, indicating enhanced antibacterial potency .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Original | 256 | Moderate |

| C3-005 | 8 | High |

This table illustrates the effectiveness of modified derivatives compared to the original compound.

Anticancer Properties

The compound has also been explored for its anticancer properties. Research indicates that it may inhibit specific cancer cell lines more effectively than traditional chemotherapeutics. For instance, compounds with similar structures have shown significant growth-inhibitory effects on colorectal cancer cell lines (HT29), suggesting that the dichloro substitution plays a crucial role in enhancing antiproliferative activity .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets within cells. It may modulate enzyme activities and receptor interactions, thereby influencing cellular signaling pathways. For example, it has been suggested that the compound can inhibit enzymes involved in cell wall biosynthesis, making it a candidate for novel antibiotic development targeting bacterial infections .

Case Studies

- Inhibition of MurB : A study focused on MurB enzyme inhibitors demonstrated that this compound derivatives could effectively bind to the catalytic pocket of MurB, showing potential as new antibiotics .

- Anticancer Activity : In another study, derivatives were tested against various cancer cell lines, revealing that modifications to the benzyl group significantly affected cytotoxicity and selectivity towards cancer cells compared to normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3,4-Dichloro-benzylamino)-acetic acid, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via a carbodiimide-mediated coupling reaction. For example, 3,4-dichlorobenzylamine can be reacted with a protected acetic acid derivative (e.g., tert-butyl acetate) using coupling agents like EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide) in anhydrous dichloromethane. Post-coupling, acidic deprotection (e.g., trifluoroacetic acid) yields the final product. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (1:1.2 amine:acid) to minimize unreacted starting materials .

- Key Parameters : Solvent choice (polar aprotic solvents enhance coupling efficiency), temperature (0–25°C to prevent racemization), and purification methods (flash chromatography or recrystallization).

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Techniques :

- NMR : and NMR confirm structural integrity. For example, the benzylamino proton appears as a singlet at δ 4.2–4.5 ppm, while aromatic protons from dichlorophenyl groups split into doublets (δ 7.2–7.8 ppm).

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) assess purity (>95%).

- HRMS : Exact mass (CHClNO, calculated m/z 244.9912) validates molecular identity.

Advanced Research Questions

Q. How can mechanistic studies elucidate the biological activity of this compound, particularly in enzyme inhibition?

- Approach : Use in vitro assays with recombinant enzymes (e.g., MMP-3 or cyclooxygenase-2) to measure IC values. For example, pre-incubate the compound (0.1–100 µM) with enzyme and substrate (e.g., fluorogenic peptide for MMP-3), then quantify inhibition via fluorescence. Dose-response curves are analyzed using nonlinear regression (GraphPad Prism). Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots .

- Advanced Tools : Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) quantify binding affinity (K) and thermodynamics.

Q. How should researchers address contradictions in reported stability data for chlorinated aromatic compounds like this compound?

- Case Study : Discrepancies in degradation rates (e.g., hydrolysis in acidic vs. basic conditions) may arise from differing experimental setups. For example, stability in PBS (pH 7.4) at 37°C can be assessed via accelerated stress testing (40–60°C) and Arrhenius modeling. Conflicting results often stem from impurities (e.g., trace metals) or light exposure; thus, controlled storage (amber vials, inert atmosphere) is critical .

- Resolution : Cross-validate findings using orthogonal methods (e.g., LC-MS for degradation products, FTIR for structural changes).

Q. What computational strategies predict the pharmacokinetic properties of this compound?

- Methods :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to determine electrostatic potential maps, revealing nucleophilic/electrophilic sites.

- ADMET Prediction : Tools like SwissADME estimate logP (2.1–2.5), solubility (LogS ≈ -3.2), and CYP450 interactions. Molecular docking (AutoDock Vina) screens binding modes to serum albumin or P-glycoprotein .

- Validation : Compare in silico results with experimental data (e.g., plasma protein binding assays).

Data Analysis & Experimental Design

Q. How can researchers design dose-response experiments to minimize variability in in vivo efficacy studies?

- Design : Use a staggered dosing regimen (e.g., 10, 30, 100 mg/kg) in rodent models, with n ≥ 6 per group. Randomize treatment allocation and blind analysts to reduce bias. Include positive controls (e.g., known inhibitors) and vehicle groups.

- Statistical Analysis : ANOVA with post-hoc Tukey tests identifies significant differences (p < 0.05). Power analysis ensures adequate sample size (α = 0.05, β = 0.2) .

Q. What strategies mitigate batch-to-batch variability in synthetic batches of this compound?

- Quality Control :

- In-process Checks : Monitor reaction completion (HPLC ≥98% conversion) and intermediate purity (melting point consistency).

- Standardization : Use calibrated equipment (e.g., automated syringe pumps for reagent addition) and SOPs for purification.

- Documentation : Maintain detailed logs of raw material sources (e.g., Sigma-Aldrich vs. TCI America) and storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.